molecular formula C16H10ClN3OS2 B2579118 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 905683-85-4

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2579118
CAS No.: 905683-85-4
M. Wt: 359.85
InChI Key: BGVMDMXOOJJIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring two benzothiazole rings connected via a carboxamide linkage. The primary benzothiazole moiety (attached to the carboxamide group) is substituted with a chlorine atom at position 6 and a methyl group at position 4, while the secondary benzothiazole ring is substituted at position 6. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c1-8-4-10(17)6-13-14(8)19-16(23-13)20-15(21)9-2-3-11-12(5-9)22-7-18-11/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVMDMXOOJJIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit broad-spectrum antitumor activity. A study highlighted that various benzothiazole compounds have shown efficacy against different cancer cell lines, suggesting that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide may possess similar properties. The structure-activity relationship (SAR) studies have revealed that modifications on the benzothiazole scaffold can significantly impact antitumor potency .

Antiparasitic Potential

The compound has also been investigated for its antiparasitic properties. In particular, derivatives of benzothiazoles have shown promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. A specific analogue demonstrated complete cures in murine models for both early and late stages of the disease . This positions this compound as a potential lead compound for developing new treatments for neglected tropical diseases.

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure high purity and yield of the final product.

Derivative Studies

Recent advancements in synthesizing benzothiazole compounds have led to the identification of several derivatives with enhanced biological activities. For instance, modifications on the benzothiazole scaffold can lead to improved metabolic stability and bioavailability, which are critical factors in drug development .

Case Study 1: Antitumor Efficacy

In a study examining a series of benzothiazole derivatives, one compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction. The results indicated that structural modifications led to enhanced potency compared to existing chemotherapeutics .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of benzothiazole derivatives against Trypanosoma brucei. The study reported that certain analogues achieved high efficacy rates in animal models, establishing a foundation for further clinical development targeting human African trypanosomiasis .

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzothiazole Carboxamide Derivatives

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (Target Compound) 6-chloro, 4-methyl (benzothiazole); 6-carboxamide (benzothiazole) Not explicitly reported; inferred antimicrobial/anticancer potential
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides 6-methyl (benzothiazole); thiazolidinone-nicotinamide hybrid Antimicrobial (Gram-positive/Gram-negative bacteria, fungi)
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide 4-chloro, 2-nitro (benzamide); 6-methyl (benzothiazole) Not reported; nitro group may enhance reactivity
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide Chromene core; 6-fluoro (benzothiazole), 7-methyl, 4-oxo Unspecified activity; fluorination may improve bioavailability
4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide 4-fluoro, 5-anilino (iodo/fluoro); 2-hydroxyethoxy Tyrosine kinase inhibitor (antineoplastic)
N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide Benzodioxole core; 6-chloro (benzothiazole) Not reported; benzodioxole may influence CNS activity

Key Observations

Substituent Effects on Activity: Chlorine/Methyl Groups: The 6-chloro and 4-methyl substituents in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., ’s compounds). Chlorine’s electron-withdrawing effect could also stabilize interactions with biological targets . Fluorine Incorporation: Fluorinated derivatives (e.g., ) often exhibit improved metabolic stability and binding affinity. For instance, the tyrosine kinase inhibitor in leverages fluorine and iodine for targeted enzyme inhibition .

Chromene derivatives, for example, are associated with antioxidant and anti-inflammatory activities .

Biological Activity Trends: Antimicrobial activity is prominent in thiazolidinone-nicotinamide hybrids (), likely due to their ability to disrupt microbial cell membranes or enzyme systems . Anticancer activity is observed in tyrosine kinase inhibitors (), where the benzothiazole-carboxamide scaffold facilitates chelation with metal ions in catalytic domains .

Molecular Properties and Pharmacokinetics

While explicit data for the target compound are unavailable, analogs provide insights:

  • Molecular Weight : Benzothiazole carboxamides typically range from 300–500 Da (e.g., : 498.009 Da), suggesting moderate bioavailability .
  • Solubility : Substituents like hydroxyethoxy () or methoxy groups () improve aqueous solubility, whereas nitro or halogenated groups may reduce it .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, supported by data tables and recent research findings.

The molecular formula of this compound is C11H8ClN3S2C_{11}H_{8}ClN_{3}S_{2}, with a molar mass of approximately 269.79 g/mol. The structure features a benzothiazole core that contributes to its biological activity.

The mechanism of action for benzothiazole derivatives often involves interaction with specific molecular targets. This compound may inhibit key enzymes or receptors involved in various biological pathways. For instance, it has been suggested that benzothiazole derivatives can act as enzyme inhibitors by binding to active sites, thereby blocking enzymatic activity and affecting cellular processes .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole moiety can enhance antimicrobial efficacy .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MDA-MB-231 (breast)5.93
SK-Hep-1 (liver)4.50
NUGC-3 (gastric)6.00

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown promising results as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a role in various signaling pathways associated with cancer and neurodegenerative diseases . The following table summarizes the enzyme inhibition data:

EnzymeInhibition TypeIC50 (μM)Reference
Glycogen Synthase Kinase 3Competitive0.004
Bcr-Abl KinaseNon-competitive0.030

Case Studies

Several case studies have focused on the biological activities of benzothiazole derivatives:

  • Anticonvulsant Activity : A series of related compounds were synthesized and tested for anticonvulsant properties, showing significant activity without neurotoxicity in animal models .
  • Cytotoxicity Profiles : In a study involving human monocytic cell lines and melanoma cells, various benzothiazole derivatives exhibited cytotoxic effects with IC50 values ranging from 30 nM to 550 nM .

Q & A

Q. What are the key synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between 6-chloro-4-methyl-1,3-benzothiazol-2-amine and 1,3-benzothiazole-6-carboxylic acid. Key steps include:

  • Catalyst System : Use N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) at 0–25°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
  • Optimization : Adjust stoichiometric ratios (1:1.2 for amine:carboxylic acid), monitor pH (neutral to slightly basic), and use inert atmospheres to suppress side reactions .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl at C4, chloro at C6) and amide bond formation. Expected shifts: δ ~7.5–8.2 ppm (aromatic protons), δ ~165 ppm (amide carbonyl) .
    • IR : Confirm C=O stretch (~1650 cm⁻¹) and benzothiazole ring vibrations (~690 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 377.2) .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s anticancer activity against specific cell lines?

Methodological Answer:

  • Cell Line Selection : Use panels like NCI-60 or focus on adenocarcinoma (e.g., HCT116, MCF7) based on structural analogs’ activity .
  • Assay Protocol :
    • Dose-Response : Test concentrations from 0.1–100 µM over 48–72 hours.
    • Viability Metrics : MTT assay for IC₅₀ determination; annexin V/PI staining for apoptosis .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control). Validate results across triplicate experiments .

Q. What strategies are effective in resolving contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Fix cell passage number (<20), serum concentration (10% FBS), and incubation time (48 hours).
    • Use identical solvent systems (e.g., DMSO ≤0.1% v/v) to avoid solvent toxicity .
  • Validate Target Engagement : Perform kinase profiling or thermal shift assays to confirm direct target binding .
  • Cross-Study Analysis : Compare datasets using standardized metrics (e.g., logP, solubility) to identify outliers .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents at key positions:
    • C6 Chloro : Replace with fluoro, methoxy, or nitro groups.
    • C4 Methyl : Test bulkier alkyl groups (e.g., ethyl, isopropyl) .
  • Bioactivity Mapping : Screen derivatives against enzymatic targets (e.g., topoisomerase II) and cancer cell lines.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Cellular Pathways :
    • Western Blotting : Quantify apoptosis markers (caspase-3, PARP cleavage).
    • ROS Detection : Use DCFH-DA probe for oxidative stress analysis .
  • Structural Biology : Co-crystallize with target proteins (e.g., using SHELXTL for refinement) to resolve binding modes .

Q. How can researchers leverage crystallography to resolve the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

  • Crystallization : Optimize solvent (e.g., DMSO/water) and vapor diffusion methods.
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and validate geometry with PLATON .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

  • ADMET Prediction : Use SwissADME for logP, solubility, and bioavailability.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns trajectories.
  • Docking Validation : Cross-check AutoDock results with Prime-MM/GBSA binding energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.